
(Z)-3-bromo-N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide
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Overview
Description
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxy group, and an isopropoxy group attached to a benzene ring. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Isopropoxylation: The isopropoxy group is added via an etherification reaction, typically using isopropyl alcohol and a suitable catalyst.
Carboximidamide Formation: The final step involves the formation of the carboximidamide group through a reaction with an appropriate amidine precursor.
Industrial Production Methods
Industrial production of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, sodium methoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(propan-2-yl)benzene-1-carboximidamide: Lacks both the bromine and hydroxy groups, leading to significantly different chemical properties.
4-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride: Contains a hydrochloride salt form, which can affect its solubility and stability.
Uniqueness
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is unique due to the presence of the bromine atom, hydroxy group, and isopropoxy group on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
(Z)-3-bromo-N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18BrN3O2. Its structure features a bromine atom, a hydroxyl group, and an imidamide functional group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
- Cellular Effects : Investigations into its effects on cell lines have shown potential cytotoxicity, indicating its role in cancer research.
The mechanisms underlying the biological activities of this compound are still under exploration. However, several hypotheses have emerged:
- Enzyme Interaction : The compound may interact with target enzymes through hydrogen bonding and hydrophobic interactions due to its functional groups.
- Cell Signaling Modulation : It could influence cellular signaling pathways, potentially affecting apoptosis and cell proliferation.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Specific enzyme targets identified | |
Cytotoxicity | Induces cell death in cancer cell lines |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, the compound was tested against various metabolic enzymes. Results indicated that it effectively inhibited enzymes responsible for drug metabolism, which could enhance the efficacy of co-administered drugs by preventing their breakdown.
Research Findings
Recent studies have expanded on the biological activity of this compound:
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(12)13-14/h3-6,14H,1-2H3,(H2,12,13) |
InChI Key |
XBNGUYGJKWGOET-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C(=N\O)/N)Br |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=NO)N)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.